

solubility and stability of 1-(5-Iodopyridin-2-yl)piperazine

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Compound of Interest

Compound Name: **1-(5-Iodopyridin-2-yl)piperazine**

Cat. No.: **B1341734**

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An In-depth Technical Guide on the Solubility and Stability of **1-(5-Iodopyridin-2-yl)piperazine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Iodopyridin-2-yl)piperazine is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a piperazine ring attached to an iodopyridine moiety, makes it a versatile intermediate for the synthesis of more complex molecules, particularly through metal-catalyzed cross-coupling reactions where the iodine atom can be readily functionalized.^[1] The piperazine scaffold is a privileged structure in drug development, known to impart favorable pharmacokinetic properties and to interact with a variety of biological targets.^[2] This guide provides a comprehensive overview of the available data and standard methodologies for assessing the solubility and stability of this compound.

Physicochemical Properties

While extensive experimental data for **1-(5-Iodopyridin-2-yl)piperazine** is not widely available in public literature, some key physicochemical properties have been reported. These properties are fundamental for its handling, formulation, and development as a potential pharmaceutical agent.

Table 1: Physicochemical Properties of **1-(5-Iodopyridin-2-yl)piperazine**

Property	Value	Source
CAS Number	219635-89-9	[3] [4]
Molecular Formula	C ₉ H ₁₂ IN ₃	[1] [3]
Molecular Weight	289.12 g/mol	[1] [3]
Appearance	Solid	[1]
Melting Point	~135°C (with decomposition)	[1]
Sensitivity	Sensitive to air and light	[1]
Storage	4°C, protect from light	[3]

Solubility Profile

Specific quantitative solubility data for **1-(5-iodopyridin-2-yl)piperazine** in various solvents is not readily found in published literature. However, the solubility of the parent compound, piperazine, can provide some general guidance. Piperazine itself is freely soluble in water and glycerol but has limited solubility in ether.[\[5\]](#) The introduction of the bulky, hydrophobic iodopyridinyl group is expected to decrease aqueous solubility compared to the parent piperazine.

Table 2: Qualitative Solubility of Piperazine

Solvent	Solubility
Water	Freely Soluble
Glycerol	Freely Soluble
Glycols	Freely Soluble
Ethanol (95%)	Soluble (1 g in 2 ml)
Methanol	Readily Soluble
Chloroform	Very Soluble
Benzene	Slightly Soluble
Heptane	Slightly Soluble
Ether	Insoluble

Source:[5]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[6] This protocol is based on standard industry practices.

Objective: To determine the equilibrium solubility of **1-(5-iodopyridin-2-yl)piperazine** in a specific solvent system at a controlled temperature.

Materials:

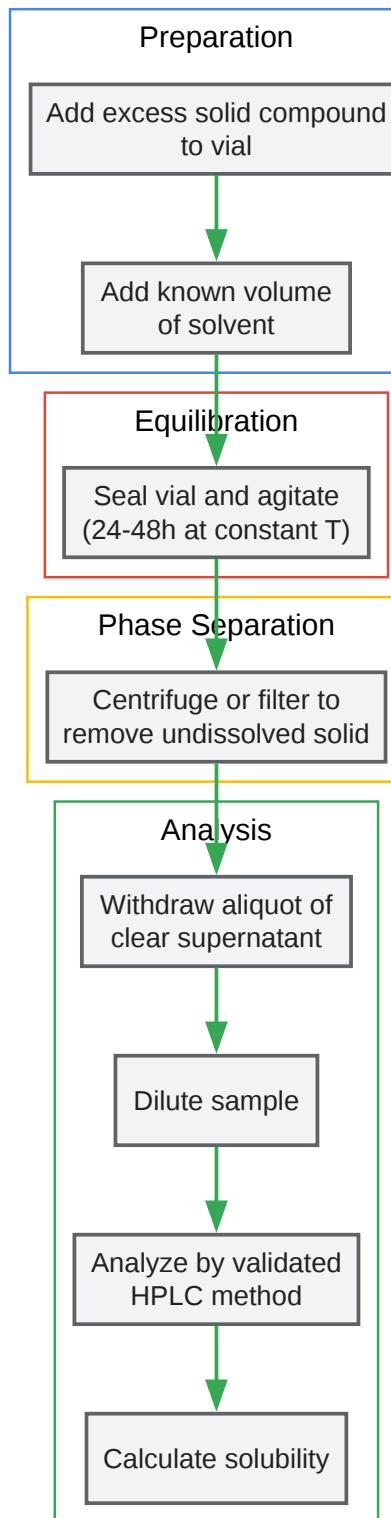
- **1-(5-iodopyridin-2-yl)piperazine** (solid)
- Solvent of interest (e.g., phosphate buffer pH 7.4, water, ethanol)
- Glass vials with screw caps
- Orbital shaker with temperature control

- Centrifuge or filtration apparatus (e.g., syringe filters with low analyte binding)
- Calibrated analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method
- Volumetric flasks and pipettes

Procedure:

- Preparation: Add an excess amount of solid **1-(5-Iodopyridin-2-yl)piperazine** to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.[6]
- Solvent Addition: Add a known volume of the desired solvent to the vial.
- Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[6] The pH of the suspension should be verified at the beginning and end of the experiment, especially for ionizable compounds.
- Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid using either centrifugation or filtration. This step must be performed at the same temperature as the equilibration to prevent changes in solubility.[6]
- Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
- Analysis: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Diagram 1: Shake-Flask Solubility Determination Workflow

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Caption: Workflow for determining thermodynamic solubility.

Stability Profile

The stability of an Active Pharmaceutical Ingredient (API) is critical for ensuring its safety, quality, and efficacy over its shelf life.[\[2\]](#) **1-(5-Iodopyridin-2-yl)piperazine** is reported to be sensitive to light, and its stability can be influenced by temperature, humidity, pH, and oxidative conditions.[\[1\]](#)

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods. These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.

Table 3: Typical Conditions for Forced Degradation Studies

Stress Condition	Typical Protocol
Acid Hydrolysis	0.1 M to 1 M HCl at room temperature or up to 60°C. [5]
Base Hydrolysis	0.1 M to 1 M NaOH at room temperature or up to 60°C. [5]
Oxidation	3% to 30% Hydrogen Peroxide (H ₂ O ₂) at room temperature. [7]
Thermal	Solid drug substance heated at a high temperature (e.g., 80°C).
Photolytic	Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

Note: The goal is typically to achieve 5-20% degradation of the parent compound.[\[5\]](#)

Potential degradation of the piperazine ring can occur via oxidation, leading to products like N-oxides or ring-opened derivatives such as ethylenediamine and N-formylpiperazine.[8][9][10][11]

Experimental Protocol: API Stability Testing (ICH Q1A)

This protocol outlines the requirements for long-term and accelerated stability studies as per ICH guidelines.

Objective: To evaluate the stability of **1-(5-Iodopyridin-2-yl)piperazine** under defined storage conditions to establish a re-test period.

Materials:

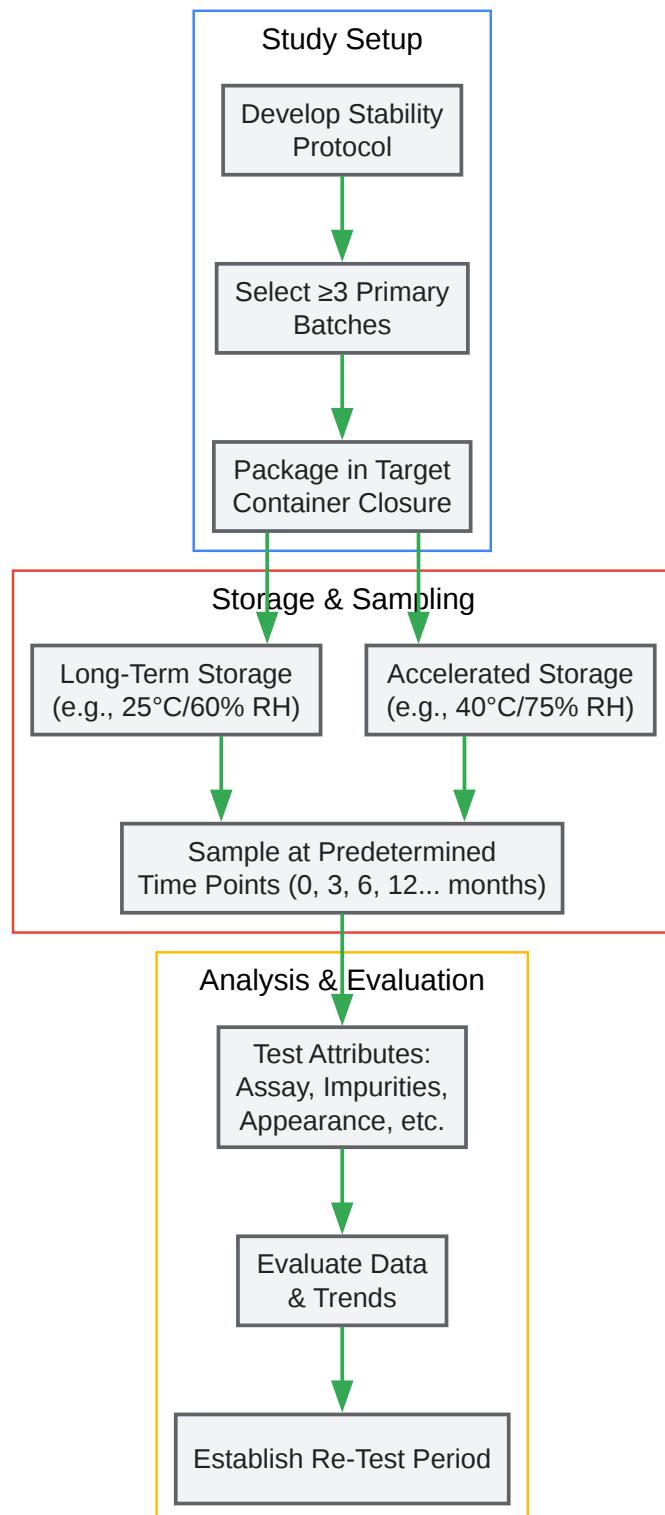
- At least three primary batches of the API.[2]
- Container closure system that is the same as or simulates the proposed packaging for storage and distribution.
- Calibrated stability chambers capable of controlling temperature and relative humidity (RH).
- Validated stability-indicating analytical method (e.g., HPLC).

Procedure:

- Protocol Development: Create a formal stability protocol detailing the batches to be tested, storage conditions, testing frequency, and analytical methods.[2]
- Batch Selection: Use at least three primary batches manufactured by a process that simulates the final production process.[2]
- Storage Conditions:
 - Long-Term Testing: Store samples at $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 12 months.[12]
 - Accelerated Testing: Store samples at $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 6 months.[12]

- Testing Frequency:
 - Long-Term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter through the proposed re-test period.[12]
 - Accelerated: Test at a minimum of three time points, including 0, 3, and 6 months.[12]
- Attributes to Test: Monitor attributes susceptible to change, which may include:
 - Appearance
 - Assay (potency)
 - Degradation products/Impurities
 - Moisture content
- Evaluation: Analyze the data to identify any trends in degradation or changes in physical properties. A significant change is defined as a failure to meet the specification. If significant change occurs during accelerated testing, intermediate testing (e.g., $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 65% RH \pm 5% RH) should be conducted.

Diagram 2: ICH Stability Testing Workflow for an API

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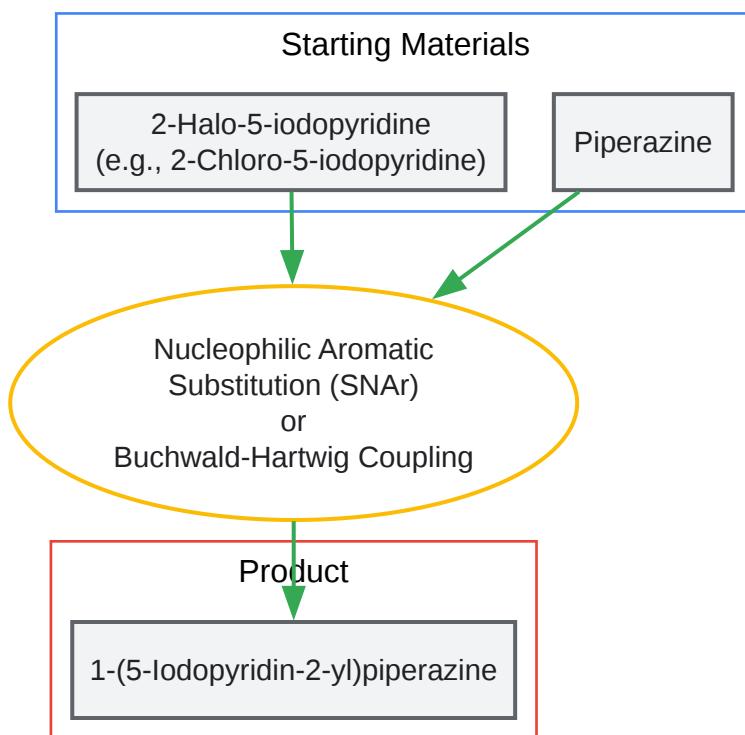
Caption: General workflow for API stability testing.

Synthetic and Biological Context

General Synthetic Route

Arylpiperazines like **1-(5-Iodopyridin-2-yl)piperazine** are commonly synthesized via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.^[13] A typical SNAr approach involves the reaction of an electron-deficient halopyridine with piperazine.

Diagram 3: General Synthesis of 1-(Aryl)piperazines



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Caption: Logical relationship in the synthesis of the title compound.

Potential Biological Targets and Signaling Pathways

The arylpiperazine scaffold is a well-established pharmacophore that targets aminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D₂) receptors in the central nervous system (CNS).^{[2][14]} Ligands of these receptors are crucial for treating psychiatric disorders like depression, anxiety, and schizophrenia.^{[2][6]}

For instance, many arylpiperazine-containing drugs act as agonists or antagonists at various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A).[6][14] A drug binding to the 5-HT1A receptor, which is an inhibitory autoreceptor, can modulate the release of serotonin, thereby influencing mood and behavior. This interaction initiates a downstream signaling cascade, often involving the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Conclusion

1-(5-Iodopyridin-2-yl)piperazine is a key intermediate in pharmaceutical research, possessing a scaffold common to many centrally-acting drugs. While specific, publicly available data on its quantitative solubility and stability are limited, this guide provides the established, industry-standard protocols for determining these critical parameters. Its known sensitivity to light necessitates careful handling and storage. Understanding its physicochemical properties through the detailed experimental procedures outlined herein is a crucial step for any researcher or drug development professional working with this and structurally related compounds.

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